![molecular formula C16H20N2O4 B4016495 1-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016495.png)
1-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-Methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the regioselective synthesis of tetrahydropyridines through annulation and cyclization reactions serves as a foundational approach for creating compounds with similar structural motifs (Overman et al., 2003).
Molecular Structure Analysis
Molecular structure analysis via techniques such as X-ray crystallography provides detailed insights into the compound's configuration. Studies have elucidated the crystal structure of related compounds, revealing the spatial arrangement of atoms and the presence of intermolecular interactions that stabilize the crystal structure. For example, the analysis of a tetra-substituted pyrrolidine ring compound revealed specific substituent positions and interactions within the crystal lattice (Pedroso et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione derivatives can vary widely, from nucleophilic substitutions to heterocyclization reactions. The compound's reactivity is influenced by its functional groups, enabling a range of chemical transformations. For instance, the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles illustrates the type of heterocyclization reactions applicable to similar structures (Aquino et al., 2015).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal form, are crucial for understanding the compound's behavior under different conditions. While specific data on 1-(4-Methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione might not be readily available, analogous compounds provide a baseline for predicting physical characteristics. Studies on similar molecules have detailed their crystalline structure and stability under various conditions.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability, are defined by the compound's molecular structure. The presence of amino and pyrrolidinedione functional groups in 1-(4-Methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione suggests specific chemical behaviors, including potential for forming hydrogen bonds and undergoing nucleophilic attack. Research on structurally similar compounds, like the synthesis and reactions of pyrrolidine-2,4-diones, highlights the importance of functional groups in determining chemical properties (Jones et al., 1990).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-12-6-4-11(5-7-12)18-15(19)9-14(16(18)20)17-10-13-3-2-8-22-13/h4-7,13-14,17H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMIKSOBZPKBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



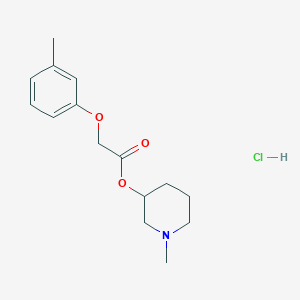
![N-(4-{3-[(1-naphthylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016427.png)
![4-{[1-(3-methyl-2-pyrazinyl)-3-piperidinyl]carbonyl}morpholine trifluoroacetate](/img/structure/B4016431.png)
![N-[5-(4-isobutoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4016435.png)
![1-sec-butyl-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016439.png)
![N-(3-hydroxypropyl)-1-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B4016443.png)
![3-ethyl-5-{2-[1-(2-hydroxyethyl)naphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]ethylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4016454.png)
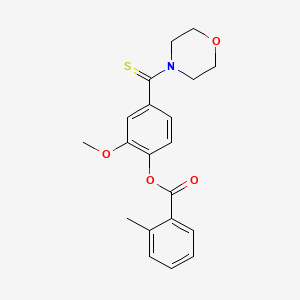
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4016469.png)
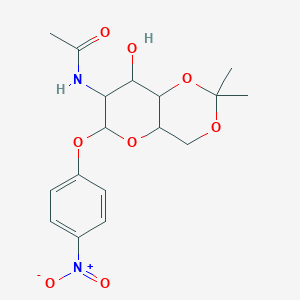
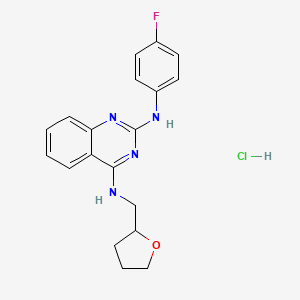
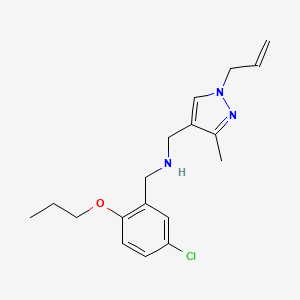
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]pentanamide](/img/structure/B4016502.png)
![1-sec-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016505.png)